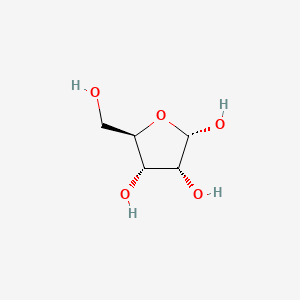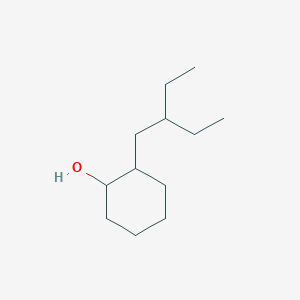
2-(Hydroxymethyl)-4-méthoxyphénol
Vue d'ensemble
Description
2-(Hydroxymethyl)-4-methoxyphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a hydroxymethyl group (-CH₂OH) and a methoxy group (-OCH₃) attached to a benzene ring
Applications De Recherche Scientifique
2-(Hydroxymethyl)-4-methoxyphenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
Target of Action
The primary target of 2-(Hydroxymethyl)-4-methoxyphenol is Serine Hydroxymethyltransferase 2 (SHMT2) . SHMT2 is a key enzyme in serine metabolism, catalyzing the reversible transition from serine to glycine, thus promoting the production of one-carbon units that are indispensable for cell growth and regulation of the redox and epigenetic states of cells .
Biochemical Pathways
The compound likely affects the serine metabolic pathway, given its potential interaction with SHMT2 . Changes in this pathway could have downstream effects on cell growth, redox balance, and epigenetic regulation .
Result of Action
The molecular and cellular effects of 2-(Hydroxymethyl)-4-methoxyphenol’s action are likely tied to its influence on SHMT2 and the serine metabolic pathway. By potentially altering the activity of SHMT2, it could impact cell growth, redox balance, and epigenetic regulation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(Hydroxymethyl)-4-methoxyphenol can be synthesized through several methods. One common approach involves the hydroxymethylation of 4-methoxyphenol using formaldehyde in the presence of a base. The reaction typically proceeds as follows:
Reactants: 4-methoxyphenol and formaldehyde
Catalyst: A base such as sodium hydroxide
Solvent: Aqueous medium
Conditions: The reaction is carried out at room temperature or slightly elevated temperatures.
Another method involves the reduction of 2-hydroxy-4-methoxybenzaldehyde using a reducing agent such as sodium borohydride. The reaction conditions are as follows:
Reactants: 2-hydroxy-4-methoxybenzaldehyde and sodium borohydride
Solvent: Anhydrous ethanol
Conditions: The reaction is carried out at room temperature.
Industrial Production Methods
In an industrial setting, the production of 2-(Hydroxymethyl)-4-methoxyphenol may involve large-scale hydroxymethylation processes using formaldehyde and appropriate catalysts. The reaction conditions are optimized to achieve high yields and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Hydroxymethyl)-4-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as halides and amines can be used for substitution reactions.
Major Products Formed
Oxidation: 2-(Carboxymethyl)-4-methoxyphenol
Reduction: 2-(Hydroxymethyl)-4-methoxyphenol alcohol derivatives
Substitution: Various substituted phenol derivatives
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxymethylphenol: Lacks the methoxy group, which may affect its reactivity and biological activity.
4-Methoxyphenol: Lacks the hydroxymethyl group, which may influence its chemical properties and applications.
2,5-Bis(hydroxymethyl)furan: Contains two hydroxymethyl groups and a furan ring, offering different reactivity and applications.
Uniqueness
2-(Hydroxymethyl)-4-methoxyphenol is unique due to the presence of both hydroxymethyl and methoxy groups on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
IUPAC Name |
2-(hydroxymethyl)-4-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-11-7-2-3-8(10)6(4-7)5-9/h2-4,9-10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCONKOTZXAFSAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70333079 | |
| Record name | 2-(hydroxymethyl)-4-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70333079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41951-76-2 | |
| Record name | 2-(hydroxymethyl)-4-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70333079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What happens to 2-(hydroxymethyl)-4-methoxyphenol upon exposure to UV light?
A1: When exposed to UV light, 2-(hydroxymethyl)-4-methoxyphenol undergoes photodehydration, losing a water molecule (H₂O) to form a reactive intermediate called 4-methoxy-6-methylene-2,4-cyclohexadien-1-one. This reactive intermediate is a type of o-quinone methide. []
Q2: How stable is the o-quinone methide derived from 2-(hydroxymethyl)-4-methoxyphenol in water?
A2: The o-quinone methide (4-methoxy-6-methylene-2,4-cyclohexadien-1-one) formed from 2-(hydroxymethyl)-4-methoxyphenol is short-lived in aqueous solutions. It readily reacts with water, adding it across its reactive double bond, to regenerate the starting compound 2-(hydroxymethyl)-4-methoxyphenol. This reaction is relatively fast, with a lifetime of 7.8 milliseconds at 25°C. Interestingly, both acids and bases can accelerate this hydration reaction. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















